methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate
Overview
Description
“Methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate” is a chemical compound with the molecular formula C14H16N2O5 . It is also known by its IUPAC name, methyl { [1- (4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetate . The compound has a molecular weight of 292.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O5/c1-20-10-5-3-9 (4-6-10)16-12 (17)7-11 (14 (16)19)15-8-13 (18)21-2/h3-6,11,15H,7-8H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, were not available in the search results.Scientific Research Applications
Cathepsin Inhibition and Potential Therapeutic Applications
One of the key applications of methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate lies in its role as a hyperbolic inhibitor of cathepsins K and S. These are papain-like cysteine peptidases implicated in metabolic and inflammatory diseases such as osteoporosis and arthritis. The compound has been shown to act as a mixed inhibitor/activator, similar to known allosteric effectors of cathepsin K, which could make it a valuable tool in the development of therapies for these diseases (Goričan et al., 2021).
Synthesis and Derivative Studies
In synthetic chemistry, the compound and its derivatives play a crucial role. For instance, it is involved in the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives and their conversion to methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates (Verves et al., 2013). Furthermore, it is a key intermediate in the synthesis of diltiazem, a medication used for the treatment of high blood pressure and certain types of angina (Furutani et al., 2002).
Advanced Material Applications
This compound has also found its application in the field of materials science. For example, it's been utilized in the synthesis of electrochromic polymers, which have potential applications in electrochromic devices offering high-contrast and efficient coloration (Su et al., 2017).
Biologically Active Compound Synthesis
The compound plays a role in the synthesis of potential biologically active compounds. The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with derivatives of this compound leads to the formation of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, which opens new avenues for synthesizing biologically active substances (Zinchenko et al., 2018).
Properties
IUPAC Name |
methyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-20-10-5-3-9(4-6-10)16-12(17)7-11(14(16)19)15-8-13(18)21-2/h3-6,11,15H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEAIHDMZQISBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386802 | |
Record name | Methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471917-79-0 | |
Record name | Methyl N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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